3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline CAS number
3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline CAS number
An In-depth Technical Guide to 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline (CAS: 1401522-25-5)
Abstract
This technical guide provides a comprehensive overview of 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a representative synthetic pathway with a detailed experimental protocol, and its applications as a crucial building block for developing pharmacologically active agents. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.
Introduction: The Strategic Importance in Drug Design
3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline is a structurally significant molecule that combines three key pharmacophores: an aniline ring, a thiazole heterocycle, and a trifluoromethyl (CF3) group. This unique combination makes it a highly valuable intermediate in the synthesis of novel therapeutic agents.
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The Trifluoromethyl Group: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The high bond energy of the C-F bond often prevents metabolic degradation at that position, while its strong electron-withdrawing nature can significantly modulate the electronic properties of the parent molecule.[2]
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The Thiazole Ring: Thiazole derivatives are present in a wide array of biologically active compounds and are known to exhibit diverse pharmacological activities.[4][5][6] The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems and can participate in hydrogen bonding and other non-covalent interactions with biological targets.
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The Aniline Moiety: The aniline functional group provides a reactive handle for a variety of chemical transformations, most commonly for the formation of amides, ureas, sulfonamides, and other functionalities frequently found in drug molecules.[7][8][9] Its substitution pattern allows for fine-tuning of the molecule's spatial arrangement and electronic properties.
The convergence of these three motifs in a single, relatively simple molecule provides a platform for the development of a wide range of derivatives for screening and optimization in drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline are summarized in the table below. These properties are essential for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| CAS Number | 1401522-25-5 | [10] |
| Molecular Formula | C₁₀H₇F₃N₂S | [10] |
| Molecular Weight | 244.24 g/mol | [10] |
| IUPAC Name | 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline | [10] |
| Synonyms | 3-(2-Trifluoromethyl-thiazol-4-yl)-phenylamine | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 6 | [10] |
Synthesis and Purification: A Strategic Approach
The synthesis of 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline can be achieved through a multi-step sequence, typically involving the construction of the trifluoromethyl-thiazole core followed by the introduction of the aniline moiety. A common and effective method is the Hantzsch thiazole synthesis, followed by a Suzuki or other cross-coupling reaction.
Synthetic Workflow Overview
The overall synthetic strategy involves two main stages:
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Formation of a Halogenated Thiazole Intermediate: This involves the reaction of a trifluoromethyl-containing building block with a source of sulfur and nitrogen to form a halogenated 2-(trifluoromethyl)thiazole.
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Cross-Coupling for Aniline Installation: The halogenated thiazole is then coupled with a protected aniline derivative (e.g., a boronic acid or ester) via a palladium-catalyzed cross-coupling reaction, followed by deprotection.
Caption: Synthetic workflow for 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-(trifluoromethyl)-1,3-thiazole (Intermediate C)
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Rationale: This step constructs the core heterocyclic ring. 3,3-Dibromo-1,1,1-trifluoroacetone is a suitable starting material that provides the C4, C5, and trifluoromethyl-C2 carbons. Thioacetamide serves as the source of the sulfur and nitrogen atoms for the thiazole ring formation.
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Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dibromo-1,1,1-trifluoroacetone (1.0 eq) in ethanol (100 mL).
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Add thioacetamide (1.1 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Redissolve the crude residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-2-(trifluoromethyl)-1,3-thiazole as a pale yellow oil.
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Step 2: Suzuki Cross-Coupling to form 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline (Final Product F)
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Rationale: The Suzuki coupling is a robust and high-yielding method for forming carbon-carbon bonds. It is ideal for coupling the C4 position of the brominated thiazole with the aniline ring, provided by the boronic ester.
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Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-(trifluoromethyl)-1,3-thiazole (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
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Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
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Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
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Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with water (50 mL).
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Extract the aqueous layer with ethyl acetate (3 x 75 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate under reduced pressure.
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Purify the resulting crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline.
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Applications in Medicinal Chemistry and Drug Development
This compound is primarily utilized as a building block for the synthesis of more complex molecules with potential therapeutic applications. The aniline nitrogen serves as a key nucleophilic site for further elaboration.
Role as a Key Intermediate
The primary application is in the synthesis of inhibitors for various biological targets, such as kinases, proteases, and other enzymes. For example, Sorafenib, an approved anticancer drug, contains a 4-chloro-3-(trifluoromethyl)phenyl isocyanate moiety, highlighting the importance of trifluoromethyl-substituted anilines in kinase inhibitor design.[1] While not identical, 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline provides a scaffold for creating novel kinase inhibitors by reacting it with various electrophiles.
Caption: Derivatization of the core scaffold to generate a library of potential drug candidates.
Potential Therapeutic Areas
Derivatives of trifluoromethyl-thiazoles have been investigated for a range of activities, including:
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Anticancer Agents: Many kinase inhibitors targeting signaling pathways in cancer cells utilize scaffolds containing substituted anilines and heterocyclic rings.[3]
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Anti-inflammatory Agents: Compounds with related structures have been explored for their anti-inflammatory properties.[11]
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Antiviral and Antibacterial Agents: The 1,2,3-triazole system, which is isosteric to the thiazole ring in some respects, has shown a wide spectrum of antimicrobial activities.[8]
Safety and Handling
As with all laboratory chemicals, 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline is a high-value chemical intermediate that provides a robust platform for the synthesis of novel compounds in drug discovery. Its unique combination of a reactive aniline handle, a biologically relevant thiazole core, and a property-enhancing trifluoromethyl group makes it a strategic asset for medicinal chemists. The synthetic routes are accessible through standard organic chemistry methodologies, allowing for its incorporation into a wide variety of molecular designs aimed at developing next-generation therapeutics.
References
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